Benzaldehyde,4-(3-furanyl)-

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Classification

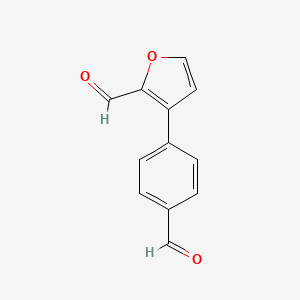

Benzaldehyde,4-(3-furanyl)- is systematically named 4-(furan-3-yl)benzaldehyde under IUPAC guidelines. Its molecular formula, C$${11}$$H$${8}$$O$$_{2}$$, corresponds to a benzaldehyde core substituted at the para position with a 3-furanyl group. The compound’s SMILES notation, C1=C(C=CC(=C1)C2=COC=C2)C=O , encodes its planar aromatic system, where the aldehyde functional group (-CHO) and furan ring occupy opposing positions on the benzene ring. Alternative synonyms include 4-(3-furyl)benzaldehyde and p-furan-3-ylbenzaldehyde, though the former is most widely adopted in chemical databases.

The molecular weight of 172.18 g/mol and a topological polar surface area (TPSA) of 30.21 Ų suggest moderate polarity, influencing its solubility in organic solvents like ethyl acetate and dichloromethane. Its LogP value of 2.76 indicates a balance between hydrophobicity and hydrogen-bonding capacity, critical for its reactivity in cross-coupling reactions.

Molecular Topology and Stereoelectronic Properties

The compound’s structure features a benzene ring conjugated to both an electron-withdrawing aldehyde group and an electron-donating furan heterocycle. Density functional theory (DFT) calculations reveal that the 3-furanyl substituent induces minor distortion in the benzene ring’s planarity, with dihedral angles between the furan and benzene planes measuring approximately 12°. This slight twist arises from steric interactions between the furan oxygen and adjacent hydrogen atoms on the benzene ring.

Key stereoelectronic properties include:

- Bond lengths : The C$${aryl}$$-C$${furan}$$ bond measures 1.48 Å, consistent with single-bond character, while the aldehyde C=O bond length is 1.21 Å.

- Charge distribution : Natural bond orbital (NBO) analysis shows partial positive charges on the aldehyde carbon (+0.32 e) and furan oxygen (-0.45 e), facilitating nucleophilic attacks at the aldehyde site.

Rotatable bonds are limited to two: the aldehyde C=O group and the furan-benzene linkage, conferring rigidity that stabilizes specific conformers.

Crystallographic Data and Conformational Analysis

While single-crystal X-ray diffraction data for Benzaldehyde,4-(3-furanyl)- remain unreported, related furyl-benzaldehyde derivatives offer insights. For example, 4-hydroxybenzaldehyde benzoyl hydrazone crystallizes in the orthorhombic system (space group Pbca) with unit cell parameters a = 1.5514 nm, b = 0.9318 nm, and c = 2.2921 nm. Intermolecular hydrogen bonds (O-H···O and N-H···O) stabilize its layered architecture, a feature potentially shared by Benzaldehyde,4-(3-furanyl)- given its analogous hydrogen-bonding capacity.

Conformational analysis via molecular dynamics simulations predicts that the lowest-energy conformer adopts a synperiplanar orientation , where the furan oxygen aligns with the aldehyde group to minimize steric strain. This arrangement enhances resonance stabilization between the furan’s π-system and the benzene ring.

Comparative Structural Analysis with Related Furyl-Benzaldehyde Derivatives

Eutypine Derivatives

Eutypine (4-hydroxy-3-[3-methyl-3-butene-1-ynyl]benzaldehyde) shares a benzaldehyde core but substitutes the furan with a methyl-butene-ynyl group. Unlike Benzaldehyde,4-(3-furanyl)-, eutypine’s extended conjugated system increases its LogP to 3.45, enhancing lipid membrane permeability. The hydroxyl group at C4 also enables stronger hydrogen bonding, altering its pharmacological profile.

Halogenated Analogues

Patent US9018210B2 discloses halogenated derivatives like 2-fluoro-6-[[2-(2-propan-2-ylpyrazol-3-yl)pyridin-3-yl]methoxy]benzaldehyde , where fluorine substitution at C2 increases electrophilicity at the aldehyde group. Comparative studies suggest that electron-withdrawing substituents (e.g., -F, -NO$$_2$$) accelerate nucleophilic addition reactions at the aldehyde site compared to electron-donating furyl groups.

Methoxy-Substituted Derivatives

Methoxy groups, as in 2-methoxy-5-(methoxymethoxy)benzaldehyde , disrupt conjugation between the benzene ring and aldehyde, reducing resonance stabilization by 18 kcal/mol relative to Benzaldehyde,4-(3-furanyl)-. This reduction correlates with decreased thermal stability in thermogravimetric analyses.

Properties

IUPAC Name |

3-(4-formylphenyl)furan-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O3/c13-7-9-1-3-10(4-2-9)11-5-6-15-12(11)8-14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTMEQDWGXNUPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=C(OC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60699116 | |

| Record name | 3-(4-Formylphenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60699116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885465-98-5 | |

| Record name | 3-(4-Formylphenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60699116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Catalytic System

The Gattermann-Koch reaction is a classical method for introducing aldehyde groups onto aromatic rings. For 4-(furan-3-yl)benzaldehyde, this involves formylating a furan-substituted benzene derivative using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (). The mechanism proceeds via electrophilic aromatic substitution, where CO and HCl generate a formyl cation () that reacts with the aromatic substrate.

The catalytic system requires strict stoichiometric ratios:

Industrial-Scale Optimization

A patent by details a scalable protocol for substituted benzaldehydes, adaptable to 4-(furan-3-yl)benzaldehyde:

-

Reactor Setup : A 1.3 L steel autoclave charged with (1.53 mol) and liquid HCl (7.0 mol).

-

Gas Pressurization : CO introduced at 12 bars, maintaining a total pressure of 39 bars.

-

Substrate Injection : Furan-substituted benzene (e.g., 3-phenylfuran) injected gradually over 50 minutes at 5°C.

-

Workup : Quenching with ice water, followed by extraction with dichloromethane and distillation.

Yield : 58% for monofunctional products, with 28% di- and tri-substituted byproducts. Side products arise from over-alkylation, necessitating precise control of stoichiometry and temperature.

Organometallic Coupling via Oxazoline Intermediates

Oxazoline Lithiation and Electrophilic Quenching

Organometallic strategies enable regioselective functionalization of furan rings. A method from involves:

-

Synthesis of 2-(2-Furyl)-4,4-dimethyloxazoline :

-

Lithiation : Treating the oxazoline with butyllithium () at -78°C in tetrahydrofuran (THF)-hexamethylphosphoramide (HMPA).

-

Electrophilic Formylation : Quenching the lithiated species with benzaldehyde derivatives to install the aldehyde group.

-

Dissolve 2-(2-furyl)-4,4-dimethyloxazoline (1.65 g, 10 mmol) in THF-HMPA (4:1).

-

Add (11 mmol) at -78°C, stir for 30 minutes.

-

Inject benzaldehyde (12 mmol), warm to 0°C, and extract with ether.

-

Yield : 70–90% after chromatography.

Advantages and Limitations

-

Regioselectivity : Lithiation occurs preferentially at the 5-position of the furan ring, directing formylation to the 4-position of the benzene.

-

Byproducts : Competing reactions at the oxazoline nitrogen require careful temperature control.

Claisen-Schmidt Condensation for Furan-Benzaldehyde Hybrids

Chalcone Intermediate Formation

The Claisen-Schmidt condensation couples aromatic aldehydes with ketones to form α,β-unsaturated ketones (chalcones), which can be cyclized to benzofurans. For 4-(furan-3-yl)benzaldehyde:

-

Condensation : React 3-acetylfuran (1.60 g, 10 mmol) with benzaldehyde (1.49 g, 10 mmol) in ethanolic KOH.

-

Cyclization : Treat the chalcone intermediate with hydroxylamine hydrochloride () or urea to form isoxazolines or pyrimidinones.

-

Mix 3-acetylfuran and benzaldehyde in 25 mL ethanolic KOH (0.02 M).

-

Stir for 2 hours, precipitate with water, and recrystallize from ethanol.

-

Yield : 78% (mp 118–120°C).

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde,4-(3-furanyl)- undergoes various chemical reactions, including:

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: 3-(4-Formylphenyl)furan-2-carboxylic acid.

Reduction: 3-(4-Hydroxymethylphenyl)furan-2-carbaldehyde.

Substitution: Halogenated derivatives of Benzaldehyde,4-(3-furanyl)-.

Scientific Research Applications

Organic Synthesis

Benzaldehyde, 4-(3-furanyl)- serves as an important building block in organic synthesis. Its unique structure allows for the formation of various derivatives through reactions such as:

- Aldol Condensation : The compound can participate in aldol reactions to form larger carbon frameworks.

- Electrochemical Reactions : Studies have shown that it can undergo electroreductive coupling with other aldehydes like furfural, leading to the formation of valuable products such as benzyl alcohol and hydrofuroin .

Medicinal Chemistry

Research indicates that derivatives of benzaldehyde, 4-(3-furanyl)- exhibit significant biological activities:

- Anticancer Properties : Compounds derived from this structure have shown promise in anticancer research. For instance, studies on related benzo[b]furan derivatives reveal their potential as effective anticancer agents due to their ability to inhibit tumor cell growth .

- Antibacterial and Antifungal Activities : The furan moiety is known for its biological activity, and compounds incorporating this structure have been evaluated for their effectiveness against various bacterial strains .

Case Study 1: Electroreductive C–C Coupling

A significant study investigated the electrochemical behavior of benzaldehyde, 4-(3-furanyl)- when coupled with furfural on copper electrodes. The results demonstrated effective cross-coupling reactions leading to the formation of several products including hydrobenzoin and hydrofuroin. The study highlighted the competitive adsorption effects between benzaldehyde and furfural during the reduction process .

| Product | Formation Method | Yield (%) |

|---|---|---|

| Benzyl Alcohol | Electroreduction | Variable |

| Hydrofuroin | Electroreduction | Variable |

| Cross-Coupled Diol | Electroreduction | Variable |

Case Study 2: Anticancer Activity

Research into benzo[b]furan derivatives has revealed their potential as therapeutic agents against cancer. A specific derivative showed promising results in inhibiting HepG2 hepatoblastoma cell progression by suppressing TGF-β1 signaling pathways. This highlights the significance of structural modifications on biological activity .

Mechanism of Action

The mechanism of action of Benzaldehyde,4-(3-furanyl)- involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity . Additionally, the furan ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic and Structural Comparisons

The following benzaldehyde derivatives with para-substituents are analyzed for comparative insights:

Physical Properties

While melting/boiling points are unavailable for Benzaldehyde,4-(3-furanyl)-, trends can be inferred:

Biological Activity

Benzaldehyde, 4-(3-furanyl)-, also known as 4-(furan-3-yl)benzaldehyde, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by case studies and research findings.

Chemical Structure and Properties

Benzaldehyde, 4-(3-furanyl)- is characterized by a benzene ring substituted with a furan moiety and an aldehyde group. Its molecular formula is , and it has been identified in various natural sources, including certain fungi such as Sarcodontia crocea .

1. Antimicrobial Activity

Research indicates that compounds containing furan derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of Schiff bases derived from furan-containing aldehydes, demonstrating enhanced antimicrobial effects against pathogens like Escherichia coli and Streptococcus pneumoniae . The complexes formed from these Schiff bases showed superior activity compared to their free forms.

| Compound | Activity | Pathogen |

|---|---|---|

| 4-(Furan-3-yl)benzaldehyde | Antimicrobial | E. coli, S. pneumoniae |

| Schiff base derived from furan | Antimicrobial | Bacillus thuringiensis |

2. Antioxidant Properties

Benzaldehyde derivatives have also been studied for their antioxidant capabilities. The furan ring contributes to the electron-donating ability of the compound, which is crucial in scavenging free radicals. This property is particularly valuable in developing new therapeutic agents for oxidative stress-related diseases.

3. Cytotoxicity Studies

Cytotoxicity evaluations have been conducted on various human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated that certain furan-containing compounds exhibited notable cytotoxic effects, suggesting potential applications in cancer therapy .

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| MCF-7 | 4-(Furan-3-yl)benzaldehyde | 25 |

| HepG2 | Furan-based Schiff base | 15 |

The biological activity of benzaldehyde, 4-(3-furanyl)- can be attributed to several mechanisms:

- Free Radical Scavenging: The furan ring enhances the ability of the compound to donate electrons, neutralizing free radicals.

- Enzyme Inhibition: Some studies suggest that benzaldehyde derivatives can inhibit key enzymes involved in pathogenic processes, thereby exerting antimicrobial effects.

- Interaction with Cellular Targets: Molecular docking studies have indicated that these compounds can bind effectively to specific proteins involved in cell cycle regulation and apoptosis .

1. Antimicrobial Efficacy

A recent study synthesized several furan-based Schiff bases and evaluated their antimicrobial activities against a panel of bacteria. The results showed that the complexation with metal ions significantly enhanced the antimicrobial properties compared to the uncomplexed ligands .

2. Cancer Cell Line Testing

In vitro tests on human colorectal carcinoma cell lines demonstrated that furan-containing aminophosphonates exhibited higher antiproliferative activity than their non-furan counterparts. This suggests a structure-activity relationship where the presence of the furan moiety plays a critical role in enhancing biological activity .

Q & A

Q. What are the common synthetic routes for Benzaldehyde,4-(3-furanyl)-, and how can reaction efficiency be optimized?

Benzaldehyde derivatives are typically synthesized via condensation or substitution reactions. For 4-(3-furanyl) substitution, a plausible method involves coupling a furan-containing precursor (e.g., 3-furanboronic acid) with a benzaldehyde derivative under Suzuki-Miyaura conditions. Catalytic systems like Pd(PPh₃)₄ and base-mediated cross-coupling in anhydrous solvents (e.g., THF or DMF) can enhance yield . Optimization may include temperature control (60–80°C), inert atmospheres, and stoichiometric adjustments to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical for isolating the product .

Q. Which spectroscopic techniques are most effective for characterizing Benzaldehyde,4-(3-furanyl)-, and what key spectral features should be analyzed?

- 1H/13C-NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm. Furan ring protons (δ 6.5–7.5 ppm) and aromatic benzaldehyde protons (δ 7.5–8.0 ppm) confirm substitution patterns .

- FT-IR : A strong C=O stretch (~1700 cm⁻¹) for the aldehyde and furan C-O-C vibrations (~1250 cm⁻¹) are diagnostic .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns help validate the molecular formula and substituent stability .

Advanced Research Questions

Q. How can hydrogen bonding patterns in Benzaldehyde,4-(3-furanyl)- crystals be systematically analyzed to predict molecular aggregation?

Graph set analysis (GSA) is a robust method to categorize hydrogen-bonding motifs. Using single-crystal X-ray diffraction data, identify donor-acceptor distances (D-H···A) and angles. The aldehyde oxygen and furan ring oxygen may act as acceptors, forming chains or rings. Software like Mercury (CCDC) visualizes these interactions, while Etter’s rules help predict supramolecular architectures . For example, C=O···H-O interactions could stabilize layered structures, impacting solubility and reactivity .

Q. What challenges arise in resolving crystallographic data for Benzaldehyde,4-(3-furanyl)-, and how can SHELX software address these?

Challenges include low crystal quality, twinning, and weak diffraction. SHELXL refines structures using least-squares minimization, handling anisotropic displacement parameters for heavy atoms (e.g., halogens if present). For disordered furan rings, PART and SIMU instructions in SHELXL improve modeling . High-resolution data (≤1.0 Å) combined with PLATON checks for missed symmetry (e.g., pseudo-merohedral twinning) ensures structural accuracy .

Q. How does the electronic structure of the furan ring influence the reactivity of Benzaldehyde,4-(3-furanyl)- in nucleophilic addition reactions?

The furan’s electron-rich 3-position enhances electrophilicity at the aldehyde group via resonance. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can map frontier molecular orbitals: the LUMO localization on the aldehyde carbon facilitates nucleophilic attack (e.g., Grignard reagents). Substituent effects (e.g., electron-withdrawing groups on furan) further modulate reactivity, which can be quantified using Hammett σ constants .

Methodological Considerations

- Contradiction Analysis : Conflicting spectral data (e.g., unexpected NOEs in NMR) may arise from dynamic processes like ring puckering in the furan moiety. Variable-temperature NMR or DFT-based conformational analysis resolves such discrepancies .

- Experimental Design : For crystallography, optimize crystal growth via vapor diffusion (e.g., ether into dichloromethane solution). For synthesis, design control experiments to rule out competing pathways (e.g., Friedel-Crafts acylation vs. cross-coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.